Tert-butyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate is a chemical compound with the CAS Number 1065114-27-3. It belongs to a class of compounds known as pyrimidine-fused azepines, which are characterized by their unique bicyclic structure. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a selective agonist for serotonin receptors.
The compound is classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its ring structure. It is specifically categorized under pyrimidine derivatives, which are known for their diverse biological activities. The synthesis and characterization of this compound have been documented in various scientific publications and databases, indicating its relevance in pharmaceutical research.
The synthesis of tert-butyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate typically involves multi-step organic reactions. One common method includes:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product .
The molecular formula of tert-butyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate is C13H17Cl2N3O2, with a molecular weight of approximately 318.2 g/mol.
The structure features:
This unique arrangement contributes to its biological activity and interaction with various receptors .
Tert-butyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate can undergo several chemical reactions:
These reactions are significant for modifying the compound for various medicinal applications .
Tert-butyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate acts primarily as a selective agonist for the serotonin receptor subtype 5-HT2C. Its mechanism involves binding to this receptor and inducing conformational changes that activate intracellular signaling pathways.
This activation can lead to various physiological responses such as modulation of mood and appetite regulation. The selectivity for the 5-HT2C receptor over other serotonin subtypes is crucial for minimizing side effects associated with broader receptor activation .
The compound exhibits several notable physical properties:
Chemically, it is stable under normal laboratory conditions but may be sensitive to strong acids or bases due to its ester functionality .
Tert-butyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate has potential applications in:
Its unique structure allows for further modifications that could enhance its efficacy or reduce side effects in therapeutic applications .
The core structure of tert-butyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate comprises a fused bicyclic system featuring pyrimidine and azepine rings. The IUPAC name is systematically constructed as follows:
[4,5-d]
) serve as the attachment sites for the azepine ring. Ring Indexing and Fusion Geometry:The bicyclic system arises from fusion between pyrimidine's C4–C5 bond and azepine's C8a–C9a bond (see Table 1). The pyrimidine ring retains aromaticity, while the azepine adopts a non-planar conformation due to its saturated CH₂ groups at C5, C6, C8, and C9. The fusion angle creates inherent steric strain, influencing reactivity at C2 and C4.
Table 1: Heterocyclic Ring Indexing
Ring System | Atom Labeling | Fusion Sites | Key Functionalization |
---|---|---|---|
Pyrimidine (6-membered) | N1-C2-N3-C4-C4a-C8a | C4-C4a, C5-C8a | Cl at C2, Cl at C4 |
Azepine (7-membered) | C5-C6-C7-C8-C9-C9a-C8a | C8a (pyrimidine C8a) | Boc at C7 |
This compound is documented under multiple synonyms across commercial and patent literature, reflecting its role as a synthetic intermediate. Key identifiers include:
Table 2: Synonym Cross-Referencing
Synonym | Source | Notable Usage Context |
---|---|---|
tert-Butyl 2,4-dichloro-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine-7-carboxylate | Chemical suppliers | Inventory databases (e.g., Alfa Chemistry) |
2,4-Dichloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylic acid tert-butyl ester | Patent literature | Intermediate in medicinal chemistry routes |
Benzoic acid, 2,4,5-trifluoro-, 1,1-dimethylethyl ester (incorrect but listed) | Automated registry error | Erroneous database entry |
The Boc group serves as a protecting group for the azepine nitrogen, enabling selective functionalization at C2/C4 during nucleophilic substitution. The CAS registry (1065114-27-3) consistently anchors these variants, though the erroneous benzoic acid analog highlights database curation challenges [5].
The saturated azepine ring exhibits conformational isomerism due to free rotation of C–C bonds in its methylene chains (C5–C6, C6–C7, C8–C9). While no chiral centers exist in the parent structure, asymmetric synthesis can introduce stereogenicity:
Fusion with the pyrimidine ring imposes geometric constraints that influence stereoselective reactions:
Table 3: Stereochemical Features vs. Reactivity
Structural Feature | Stereochemical Implication | Reactivity Consequence |
---|---|---|
Azepine C7-Boc group | Equatorial vs. axial preference in boat conformation | Shielding of the β-face for electrophiles |
Pyrimidine-Azepine fusion | Fixed dihedral angle (~15°) | Enhanced leaving-group ability at C4 vs. C2 |
Methylene bridges (C5,C6,C8,C9) | Rapid ring flipping | Epimerization risk at chiral derivatives |
The compound’s lack of innate chirality simplifies its use as a building block, though downstream functionalization (e.g., asymmetric alkylation) requires careful stereocontrol akin to azepino[3,4,5-cd]indole syntheses [6]. For instance, Cu/Ir-catalyzed allylic alkylations on analogous systems exploit ring conformation to achieve stereodivergence—a strategy applicable to derivatives of this scaffold.
Compound Names Cited:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8